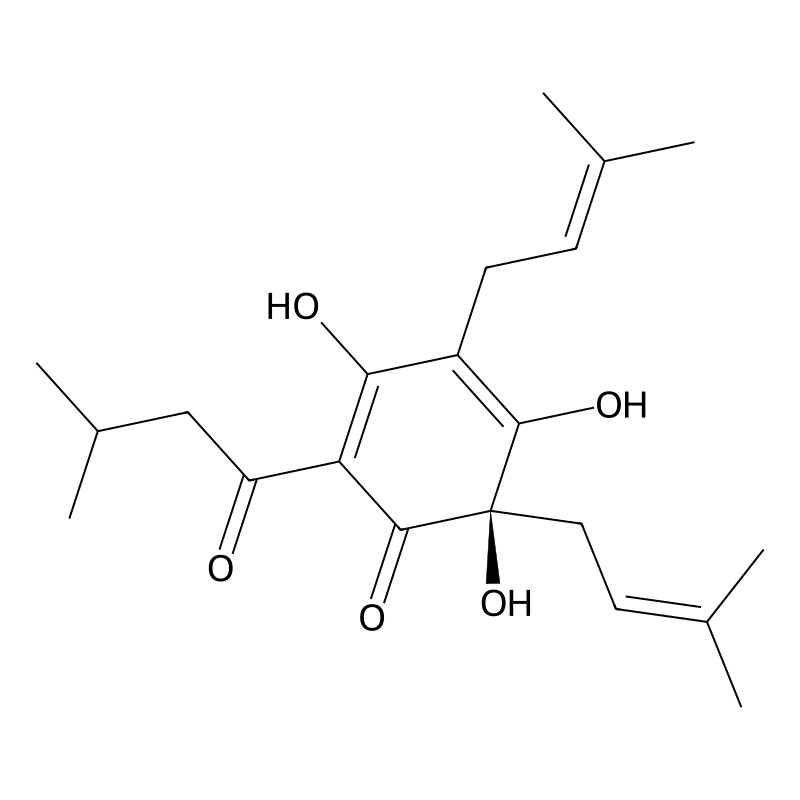Humulone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial and Antibiofilm Properties
Studies have demonstrated humulone's potential as an antimicrobial and antibiofilm agent. Research has shown that humulone, along with other hop components like lupulone and xanthohumol, exhibits strong activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) []. Interestingly, studies suggest that lupulone might be more potent than humulone in this regard []. Additionally, hop extracts containing humulone have shown promising antimycobacterial activity against both rifampin-sensitive and resistant Mycobacterium tuberculosis strains [].
Anti-inflammatory Effects
Humulone, alongside other hop compounds like xanthohumol and 8-prenylnaringenin, has been linked to anti-inflammatory properties []. In vitro and in vivo studies suggest that humulone can inhibit the expression of COX-2, an enzyme involved in inflammation, by regulating the nuclear factor-kappa B (NF-κB) pathway []. Additionally, humulone has been shown to reduce the expression of various kinases associated with the inflammatory response [].
Other Potential Applications
Research is ongoing to explore humulone's potential applications in other areas. Studies suggest humulone may play a role in:
- Cancer prevention: Humulone has been shown to inhibit the growth of certain cancer cell lines, although further research is needed to understand its mechanisms and potential therapeutic implications [].
- Sleep promotion: Humulone may enhance the effects of GABA, a neurotransmitter involved in sleep regulation, potentially contributing to sleep-promoting properties [].
- Metabolic health: Studies on isohumulones, formed from humulone during beer brewing, suggest potential benefits for metabolic health, including reducing inflammation and insulin resistance []. However, further research is needed to understand humulone's specific role in this context.
Humulone, also known as alpha-lupulic acid, is a bitter-tasting organic compound predominantly found in the resin of hops (Humulus lupulus). It belongs to the class of compounds known as alpha acids, which are crucial for imparting the characteristic bitterness to beer. Structurally, humulone is a phloroglucinol derivative featuring three isoprenoid side chains: two prenyl groups and one isovaleryl group. Its unique structure contributes to its function and reactivity, particularly during the brewing process where it undergoes transformations that enhance its solubility and flavor profile .
- Antioxidant activity: Humulone's structure with multiple hydroxyl groups suggests its potential to scavenge free radicals, offering antioxidant properties [].
- Anti-inflammatory activity: Studies indicate humulone may inhibit the production of inflammatory mediators like COX-2, potentially reducing inflammation [].
- Anticancer effects: Research suggests humulone might induce apoptosis (programmed cell death) in cancer cells and inhibit tumor promotion [].
During brewing, humulone is subjected to heat and acidic conditions, leading to its conversion into isohumulones. This transformation occurs as follows:
- Boiling Process: Humulone degrades into cis- and *trans-*isohumulones, which are more soluble than humulone itself at typical pH levels in beer production. This solubility is critical for the flavor profile of the final product .
The general reaction can be summarized as:
Emerging research suggests that humulone possesses various biological activities. In vitro studies indicate potential interactions with GABA-A receptors, which may imply anxiolytic effects. Additionally, humulone has demonstrated antibacterial properties against certain pathogens, making it a subject of interest for further pharmacological studies .
Laboratory Synthesis
Humulone can be synthesized through a multi-step chemical process:
- Acylation: Benzene-1,2,3,5-tetrol is acylated with isovaleryl chloride to yield 2,3,4,6-tetrahydroxyisovalerophenone.
- Prenylation: The resulting compound undergoes prenylation with 1-bromo-3-methyl-2-butene to produce humulone .
Biosynthesis
In nature, humulone is biosynthesized in hops starting from isovaleryl-CoA and malonyl-CoA units through enzymatic pathways involving phlorovalerophenone synthase. The process can be summarized as follows:
Humulone's primary application lies in the brewing industry, where it serves as a key component for imparting bitterness to beer. Beyond brewing, it has potential applications in:
- Food Industry: As a natural flavor enhancer and preservative due to its antibacterial properties.
- Pharmaceuticals: Investigated for potential therapeutic effects related to anxiety and antimicrobial activity .
Research into humulone's interactions has focused on its effects on various biological systems:
- GABA-A Receptor Activity: Studies suggest that humulone may modulate GABA-A receptors, indicating possible anxiolytic effects.
- Antibacterial Effects: In vitro studies have shown that humulone exhibits antimicrobial properties against specific bacterial strains .
Humulone shares structural similarities with several other compounds derived from hops and related plants. Below are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Isohumulone | Isomer of Humulone | More soluble in beer; contributes to flavor |
| Cohumulone | Another Alpha Acid | Similar bitterness profile; different solubility |
| Lupulone | Beta Acid | Exhibits different biological activities; less bitter |
| Xanthohumol | Prenylated Flavonoid | Antioxidant properties; distinct from alpha acids |
Uniqueness of Humulone
Humulone's unique combination of bitterness and potential health benefits sets it apart from other hop-derived compounds. Its specific structure allows for distinct interactions within biological systems, making it a focus of ongoing research in both food science and pharmacology .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
Wikipedia
Dates
2. De Keukeleire J, Ooms G, Heyerick A, Roldan-Ruiz I, Van Bockstaele E, De Keukeleire D. Formation and accumulation of alpha-acids, beta-acids, desmethylxanthohumol, and xanthohumol during flowering of hops (Humulus lupulus L.). J Agric Food Chem. 2003 Jul 16;51(15):4436-41. doi: 10.1021/jf034263z. PMID: 12848522.
3. Goese M, Kammhuber K, Bacher A, Zenk MH, Eisenreich W. Biosynthesis of bitter acids in hops. A (13)C-NMR and (2)H-NMR study on the building blocks of humulone. Eur J Biochem. 1999 Jul;263(2):447-54. doi: 10.1046/j.1432-1327.1999.00518.x. PMID: 10406953.








